5alpha-Cyprinol

FXR Antagonism Nuclear Receptor Pharmacology Bile Alcohol Signaling

5alpha-Cyprinol (CAS 2952-70-7) is a naturally occurring C27 bile alcohol, specifically a 5alpha-cholestane-3alpha,7alpha,12alpha,26,27-pentol with an A/B trans ring junction. Unlike the more common C24 bile acids in mammals, this compound is a primary bile salt precursor found in cyprinid fish, such as carp, where it plays a key role in lipid digestion as its sulfated form.

Molecular Formula C27H48O5
Molecular Weight 452.7 g/mol
CAS No. 2952-70-7
Cat. No. B1215846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Cyprinol
CAS2952-70-7
Synonyms5 beta-cholestane-3 alpha,7-alpha,12 alpha,26,27-pentol
cholestane-3,7,12,26,27-pentol
Molecular FormulaC27H48O5
Molecular Weight452.7 g/mol
Structural Identifiers
SMILESCC(CCCC(CO)CO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C27H48O5/c1-16(5-4-6-17(14-28)15-29)20-7-8-21-25-22(13-24(32)27(20,21)3)26(2)10-9-19(30)11-18(26)12-23(25)31/h16-25,28-32H,4-15H2,1-3H3/t16-,18-,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyJNMALBXXJSWZQY-BBBUMGABSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Cyprinol for Research Procurement: Fundamental Properties and Identification


5alpha-Cyprinol (CAS 2952-70-7) is a naturally occurring C27 bile alcohol, specifically a 5alpha-cholestane-3alpha,7alpha,12alpha,26,27-pentol with an A/B trans ring junction [1]. Unlike the more common C24 bile acids in mammals, this compound is a primary bile salt precursor found in cyprinid fish, such as carp, where it plays a key role in lipid digestion as its sulfated form [2]. Its unique 5alpha-conformation differentiates it from the majority of mammalian 5beta-bile salts and underlies its distinct biological activities, including acting as a farnesoid X receptor (FXR) antagonist [3]. This guide provides quantifiable evidence to inform scientific procurement decisions between this compound and its closest analogs.

Why 5alpha-Cyprinol Cannot Be Replaced by Simple Bile Acid or Alcohol Analogs


Assumptions that 5alpha-Cyprinol can be freely substituted by other bile salts like taurocholate, its 5beta-epimer (5beta-cyprinol), or even its own sulfate conjugate (5alpha-cyprinol sulfate) are contradicted by quantitative data. The 5alpha- (A/B trans) versus 5beta- (A/B cis) stereochemistry produces opposing functional outcomes at the farnesoid X receptor, transforming an agonist into an antagonist [1]. The unsulfated alcohol, 5alpha-cyprinol, exhibits starkly different solubility (0.3 mM) and organ-specific toxicity profiles compared to its sulfated form, which functions as a micelle-forming detergent [2]. Furthermore, its rate of metabolic clearance by sulfotransferases is isomer-specific; human SULT2A1 processes 5alpha-cyprinol with a specific activity an order of magnitude different from its 5beta counterpart [3]. These categorical differences in receptor function, physicochemical behavior, and metabolism necessitate precise compound selection based on experimental design.

Quantitative Differentiation Guide: 5alpha-Cyprinol vs. Closest Analogs


FXR Modulation: 5alpha-Cyprinol is an Antagonist, 5beta-Cyprinol is an Agonist

The A/B ring junction stereochemistry dictates the functional outcome on the farnesoid X receptor (FXR). 5alpha-Cyprinol (A/B trans) acts as an FXR antagonist, whereas its 5beta-epimer (A/B cis) is a potent FXR agonist capable of inducing luciferase reporter activity at levels comparable to the most potent physiological ligand, chenodeoxycholic acid (CDCA) [1]. In a HepG2 cell-based transient transfection assay, 5beta-cyprinol and 5beta-bufol induced FXR transactivation, while their 5alpha-counterparts did not and were identified as antagonists that block target gene expression [1].

FXR Antagonism Nuclear Receptor Pharmacology Bile Alcohol Signaling

Human Sulfotransferase Kinetics: 14-Fold Higher Specific Activity for 5alpha- vs. 5beta-Cyprinol

Purified human SULT2A1 enzyme demonstrates a strong preference for sulfating the 5alpha-epimer. Under identical assay conditions (pH 7.0, 37°C), the specific activity of 5alpha-cyprinol sulfate formation was 0.00471 µmol/min/mg, compared to 0.00034 µmol/min/mg for 5beta-cyprinol [1]. This represents a 13.9-fold higher rate of metabolism for the 5alpha-isomer by the human enzyme. Furthermore, 5alpha-cyprinol exhibits substrate inhibition kinetics with human SULT2A1, whereas 5beta-cyprinol follows Michaelis-Menten kinetics [1].

Sulfation Metabolism SULT2A1 Kinetics Xenobiotic Processing

Aqueous Solubility: The Unsulfated 5alpha-Cyprinol is Over 10-Fold Less Soluble than its Sulfate Conjugate

A critical physicochemical distinction exists between 5alpha-Cyprinol and its naturally occurring sulfated form. 5alpha-Cyprinol, the free bile alcohol, has a limited aqueous solubility of 0.3 mM [1]. In contrast, 5alpha-cyprinol sulfate is surface-active and forms micelles with a critical micellization concentration (CMC) of 1.5–4 mM, enabling it to efficiently solubilize lipids like monooleylglycerol (2.1 molecules per mol micellar bile salt) [1]. The unsulfated form is insoluble at concentrations where its sulfate is a potent detergent.

Aqueous Solubility Physicochemical Properties Formulation Constraints

In Vivo Toxicity Profile in Rats: 5alpha-Cyprinol is Nephrotoxic, Whereas its Sulfate Ester is Hepato- and Nephrotoxic

A short-term toxicity study (19 days, oral gavage of 40 mg every 3 days) in male Wistar rats revealed that the toxicological target organs differ between 5alpha-Cyprinol and 5alpha-Cyprinol sulfate. 5alpha-Cyprinol sulfate significantly elevated markers of both liver and kidney function, a profile similar to whole grass carp bile juice powder [1]. In contrast, 5alpha-Cyprinol administration significantly affected kidney function parameters but its overall toxic effect was less, and it did not elevate plasma aspartate aminotransferase (AST) or alanine aminotransferase (ALT), indicating the absence of significant hepatic toxicity [1][2].

Organ-Specific Toxicity In Vivo Toxicology Renal Failure Model

Hepatic Transport: 5alpha-Cyprinol is Metabolized and Efficiently Transported, Unlike its Sulfate

The metabolic fate of 5alpha-Cyprinol in the perfused rat liver contrasts sharply with that of its sulfate ester. 5alpha-Cyprinol sulfate undergoes little biotransformation and is poorly transported, with a maximum transport rate (Tmax) of approximately 0.5 µmol/min/kg, which is low compared to the common bile salt taurocholate [1]. In contrast, the free alcohol 5alpha-Cyprinol is readily oxidized to its corresponding C27 bile acid and to allocholic acid (which is then conjugated with taurine); these metabolites are efficiently transported into bile [1].

Biliary Transport Hepatic Metabolism Excretion Pathways

High-Value Application Scenarios for Procured 5alpha-Cyprinol


Mechanistic FXR Antagonism Studies in Metabolic or Cholestatic Disease

Procure 5alpha-Cyprinol for experiments requiring a naturally occurring, steroid-based FXR antagonist. As its 5beta-epimer acts as a full agonist, only the 5alpha-isomer can be used to block FXR transactivation and downstream target gene expression, as shown in HepG2 cell-based reporter assays where it exhibited no agonist activity [1]. This is essential for investigating the therapeutic potential of FXR inhibition in conditions like parenteral nutrition-associated liver disease or for confirming FXR-dependent mechanisms.

Human Sulfotransferase (SULT2A1) Substrate Characterization and Drug Interaction Studies

Use 5alpha-Cyprinol as a selective substrate for human SULT2A1 when studying differential sulfation kinetics. The enzyme processes this isomer with a specific activity 13.9-fold higher than 5beta-Cyprinol (0.00471 vs. 0.00034 µmol/min/mg) and exhibits substrate inhibition kinetics unique to the 5alpha-epimer [1]. This makes it a powerful tool for teasing apart the structural determinants of SULT2A1 substrate recognition, which is vital for predicting sulfation-dependent drug clearance.

Isolated Nephrotoxicity Screening and Mechanism-of-Action Studies

Select 5alpha-Cyprinol for in vivo models of renal injury where confounding hepatotoxicity must be avoided. A 19-day rat study demonstrated that, unlike its sulfate conjugate or crude bile powder, 5alpha-Cyprinol administration significantly impacts kidney function (elevated BUN and creatinine) without elevating plasma transaminases (AST/ALT), indicating an absence of liver damage [1][2]. This provides a cleaner model to study the specific renal pathways activated by fish bile alcohols.

Hepatic Phase I/II Metabolism and Biliary Excretion Pathway Analysis

Employ 5alpha-Cyprinol in perfused liver models to study complete hepatobiliary processing. Unlike its poorly transported sulfate ester (Tmax ~0.5 µmol/min/kg), 5alpha-Cyprinol is efficiently taken up, oxidized to allocholic acid, conjugated with taurine, and excreted into bile [1]. This makes it an ideal substrate for tracking phase I oxidation and phase II conjugation prior to active biliary secretion, where its metabolism can be compared to that of its non-metabolized sulfate counterpart.

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